



UBP 1112: A Tool for Investigating Synaptic Plasticity in the Hippocampus

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Two of the most extensively studied forms of synaptic plasticity in the hippocampus are long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission, and long-term depression (LTD), a persistent reduction in synaptic strength. The modulation of these processes is a key area of research in neuroscience and a target for the development of therapeutics for neurological and psychiatric disorders. **UBP 1112** is a selective antagonist of group III metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release and neuronal excitability. This document provides detailed application notes and protocols for the use of **UBP 1112** in studying synaptic plasticity in the hippocampus, with a particular focus on its ability to unmask LTP in otherwise resistant synaptic pathways.

Mechanism of Action

UBP 1112 acts as a selective antagonist for group III mGluRs. These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located presynaptically and are negatively coupled to adenylyl cyclase through Gαi/o proteins. Activation of group III mGluRs generally leads to a decrease in neurotransmitter release. By blocking these receptors, **UBP 1112** can enhance neurotransmitter release and modulate synaptic plasticity.



A notable application of **UBP 1112** is in the hippocampal CA2 region. The Schaffer collateral (SC) to CA2 synapses are characteristically resistant to the induction of LTP. However, pharmacological inhibition of group III mGluRs with **UBP 1112** has been shown to enable the induction of a robust, NMDA receptor-dependent and protein synthesis-dependent LTP at these synapses[1][2]. This suggests that group III mGluRs act as a gate, limiting plasticity at SC-CA2 synapses.

Data Presentation

The following table summarizes quantitative data for the use of **UBP 1112** and a comparable group III mGluR antagonist, (RS)-CPPG, in facilitating LTP induction in the hippocampal CA2 region.

| Compound | Target | Concentration | Effect on SC- CA2 Synapses | Reference |
|-----------|---------------------|---------------|---|-----------|
| UBP 1112 | Group III mGluRs | 15 μΜ | Enables induction of late- phase LTP (lasting at least 4 hours) | [1] |
| (RS)-CPPG | Group III mGluRs | 1 μΜ | Enables induction of late- phase LTP (lasting at least 4 hours) | [1] |

Experimental Protocols

This section provides a detailed protocol for inducing LTP in the Schaffer collateral-CA2 pathway of rat hippocampal slices using **UBP 1112**, based on the methodology described by Dasgupta et al., 2020[1].

Preparation of Acute Hippocampal Slices

Animals: Male Wistar rats (6-8 weeks old).



- Anesthesia: Isoflurane inhalation followed by decapitation.
- Dissection: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 1 MgSO4, 26 NaHCO3, 10 D-glucose, and 2 CaCl2.
- Slicing: Prepare 400 μm thick transverse hippocampal slices using a vibratome.
- Recovery: Transfer the slices to a submerged recovery chamber containing oxygenated aCSF at 32°C for at least 1 hour before recording.

Electrophysiological Recording

- Recording Chamber: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
- Electrode Placement: Place a stimulating electrode in the stratum radiatum of the CA3
 region to activate Schaffer collateral afferents, and a recording electrode in the stratum
 radiatum of the CA2 region to record field excitatory postsynaptic potentials (fEPSPs).
- Baseline Recording: Record stable baseline fEPSPs for at least 30 minutes at a stimulation frequency of 0.033 Hz. The stimulation intensity should be set to elicit 40-50% of the maximal fEPSP slope.

LTP Induction with UBP 1112

- After establishing a stable baseline, bath-apply 15 μM UBP 1112 for a total of 60 minutes.
- Thirty minutes into the UBP 1112 application, deliver a strong tetanization (STET) protocol to the Schaffer collateral pathway. The STET protocol consists of three trains of 100 pulses at 100 Hz, with an inter-train interval of 10 seconds.
- Continue recording the fEPSP for at least 4 hours after the tetanization to observe the induction and maintenance of late-phase LTP.

Control Experiments



- To confirm that the induced LTP is NMDA receptor-dependent, co-apply the NMDA receptor antagonist D-AP5 (50 μM) with UBP 1112.
- To verify the requirement of protein synthesis for late-LTP, co-apply a protein synthesis inhibitor such as anisomycin (25 μM) or emetine (20 μM) with UBP 1112.

Signaling Pathways and Visualizations

The induction of LTP at SC-CA2 synapses by blocking group III mGluRs with **UBP 1112** involves the activation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

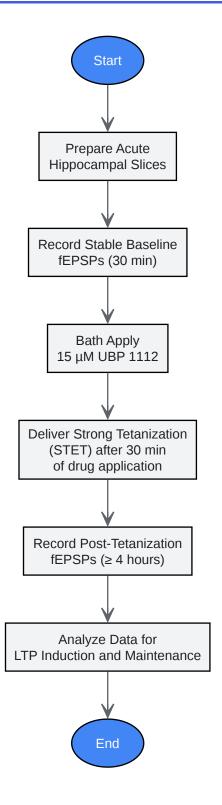


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Caption: Signaling pathway for **UBP 1112**-mediated LTP induction.

The following diagram illustrates the experimental workflow for inducing LTP at hippocampal SC-CA2 synapses using **UBP 1112**.





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Caption: Experimental workflow for **UBP 1112**-mediated LTP induction.



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